

New Imidazo[2,1-b]oxazine Derivatives Show Promise Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521

[Get Quote](#)

A recent study has unveiled a series of novel imidazo[2,1-b]oxazine carbamate derivatives with potent activity against *Mycobacterium tuberculosis* (Mtb), including multidrug-resistant (MDR) strains. The research highlights specific compounds that demonstrate superior efficacy over existing treatments like rifampicin and pretomanid in preclinical models, offering a potential new avenue in the fight against tuberculosis.

Scientists and drug development professionals now have access to compelling data on a new class of antitubercular agents. A 2023 study published in a peer-reviewed journal details the synthesis and evaluation of several imidazo[2,1-b]oxazine derivatives. The findings indicate that these compounds exhibit significant bactericidal activity against the Mtb H37Rv strain and a panel of clinical isolates, with some derivatives showing minimum inhibitory concentration (MIC90) values below 0.5 μ M.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Comparative Efficacy

The newly synthesized compounds were benchmarked against established antitubercular drugs, rifampicin and pretomanid. Notably, several of the novel derivatives demonstrated a 1-log greater reduction in mycobacterial burden within infected macrophages compared to these existing drugs.[\[1\]](#)[\[2\]](#) This suggests a potent ability to target the bacteria within the host's immune cells, a critical aspect of tuberculosis treatment.

The most promising compounds from the study, particularly compounds 47-49, 51-53, and 55, displayed remarkable activity against a variety of clinical Mtb isolates, with MIC90 values

consistently under 0.5 μM .^{[1][2][3]}

Table 1: Comparative Antitubercular Activity (MIC90 in μM)

Compound/Drug	Mtb H37Rv	Clinical Isolates (Range)
Novel Imidazo[2,1-b]oxazine Derivatives		
Compound 47	0.18	< 0.5
Compound 48	0.25	< 0.5
Compound 49	0.21	< 0.5
Compound 51	0.35	< 0.5
Compound 52	0.42	< 0.5
Compound 53	0.38	< 0.5
Compound 55	0.29	< 0.5
Comparator Drugs		
Rifampicin	~0.1-1.0	Variable
Pretomanid	~0.06-0.5	Variable

Note: Data for novel compounds is sourced from the 2023 study.^{[1][2][3]} Data for comparator drugs is based on published literature and may vary depending on the specific strain and testing conditions.

Safety and Selectivity Profile

A crucial aspect of the study was the evaluation of the safety profile of these novel derivatives. The compounds were tested against three human cell lines (HepG2, MRC-5, and J774A.1) and showed no significant cytotoxicity, with IC50 values greater than 100 μM for the most active compounds.^{[1][2]} Furthermore, in vivo toxicity was assessed using the *Galleria mellonella* model, where the compounds did not exhibit any toxic effects.^{[1][2]} The derivatives also

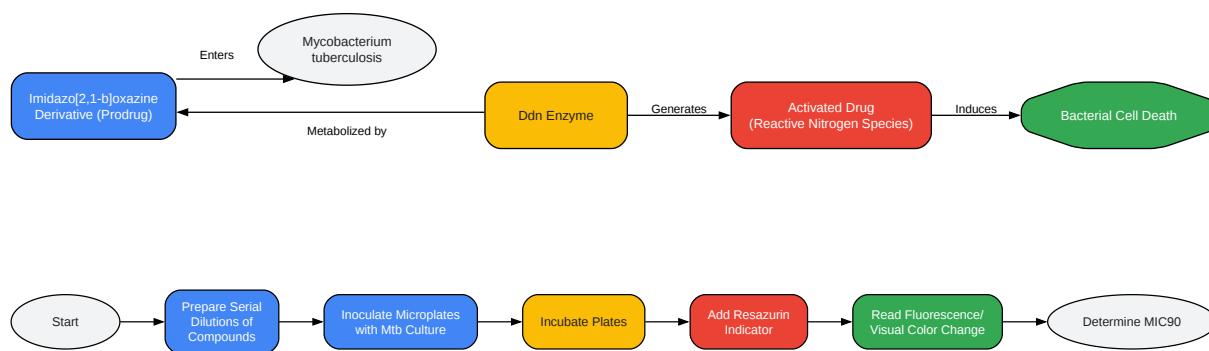

demonstrated high selectivity for *M. tuberculosis*, with no substantial activity against other bacteria or fungi.[1][2]

Table 2: Cytotoxicity Data (IC50 in μM)

Compound	HepG2 (Liver)	MRC-5 (Lung)	J774A.1 (Macrophage)
Compound 47	> 322	> 147	> 106
Compound 49	> 322	> 147	> 106
Other active derivatives	> 322	> 147	> 106

Proposed Mechanism of Action

Molecular docking studies suggest that these novel imidazo[2,1-b]oxazine derivatives likely share a mechanism of action with pretomanid.[1][2] It is proposed that they are pro-drugs activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in *M. tuberculosis*.[1][2] This activation leads to the generation of reactive nitrogen species, which are toxic to the bacteria.[4][5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains | Semantic Scholar [semanticscholar.org]
- 4. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [New Imidazo[2,1-b]oxazine Derivatives Show Promise Against Drug-Resistant Tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104521#validating-the-antitubercular-activity-of-novel-imidazo-2-1-b-oxazine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com